molecular formula C17H25ClN2O B12766279 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride CAS No. 88069-47-0

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride

Cat. No.: B12766279
CAS No.: 88069-47-0
M. Wt: 308.8 g/mol
InChI Key: WSBWXFPOAXVRMU-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolizine derivatives and acetamide precursors. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-7a(5H)-acetamide derivatives: Other compounds with similar structures but different substituents.

    Tetrahydro-N-phenylacetamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4-dimethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

88069-47-0

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-13-5-6-15(14(2)11-13)18-16(20)12-17-7-3-9-19(17)10-4-8-17;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,20);1H

InChI Key

WSBWXFPOAXVRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC23CCCN2CCC3)C.Cl

Origin of Product

United States

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